Superior Potency Against T. cruzi Amastigotes Relative to Benznidazole
Compound 8a demonstrates an IC50 of 2.30 μM against intracellular T. cruzi amastigotes, which is comparable or superior to the front-line clinical drug benznidazole, which exhibits an IC50 of 2.67 ± 0.39 μM under similar assay conditions [1][2].
| Evidence Dimension | In vitro potency against T. cruzi amastigotes |
|---|---|
| Target Compound Data | IC50 = 2.30 μM |
| Comparator Or Baseline | Benznidazole: IC50 = 2.67 ± 0.39 μM |
| Quantified Difference | ~14% lower IC50 (more potent) |
| Conditions | Intracellular amastigote assay; T. cruzi Tulahuen C4 strain; benznidazole data from PMC11436024 |
Why This Matters
A lower IC50 indicates greater potency, suggesting compound 8a may achieve therapeutic effects at lower concentrations, potentially reducing dose-dependent toxicity in Chagas disease drug development.
- [1] Fernandes FS, Santos H, Lima SR, Conti C, Rodrigues MT Jr, Zeoly LA, Ferreira LLG, Krogh R, Andricopulo AD, Coelho F. Discovery of highly potent and selective antiparasitic new oxadiazole and hydroxy-oxindole small molecule hybrids. Eur J Med Chem. 2020;201:112418. View Source
- [2] PMC11436024. Table 3. Results of activity against the amastigote form of T. cruzi. Trop Med Infect Dis. 2024;9(9):191. View Source
